molecular formula C12H11ClFN5O B1457369 2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide CAS No. 1394041-32-7

2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide

Cat. No. B1457369
M. Wt: 295.7 g/mol
InChI Key: RBWISFJESDNPCC-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide (2-Cl-5-CPTFA) is a new compound that has recently been developed for use in scientific research. It is an organic compound with a molecular weight of 456.5 g/mol and is composed of a chloro group, a five-membered cyclopropyl ring, and a fluorophenyl group. It has the potential to be used in a variety of research applications due to its unique structure and properties.

Scientific Research Applications

Biological Effects of Analogues

  • Analogue Evaluation for Carcinogenicity : A study evaluating the carcinogenic potential of thiophene analogues of known carcinogens provides insight into how structural changes in aromatic compounds can impact biological activity, including potential carcinogenicity. The thiophene analogues synthesized were evaluated using in vitro assays, suggesting a methodology for assessing similar compounds (Ashby et al., 1978).

Hepatoprotective and Nephroprotective Activities

  • Protective Activities of Chrysin : Research on chrysin, a flavonoid, demonstrates a wide range of pharmacological properties, including hepatoprotective and nephroprotective effects against various toxins. The biochemical and molecular mechanisms underlying these activities were explored, providing a model for investigating the protective effects of other compounds (Pingili et al., 2019).

Synthesis and Chemistry of Pyrazolines

  • Hexasubstituted Pyrazolines : A review focused on the synthesis and chemistry of hexasubstituted pyrazolines highlights the development of synthetic routes to highly substituted pyrazolines, which could be relevant for synthesizing and studying the structure-activity relationships of compounds like 2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide (Baumstark et al., 2013).

Toxicology and Metabolism

  • Toxicodynamic Aspects of Acetaminophen : A review on acetaminophen toxicity discusses the mechanisms of toxicity, including the formation of toxic metabolites, which could offer insights into the metabolic pathways and potential toxicological aspects of structurally complex acetamides (Franco & Malonn, 2021).

properties

IUPAC Name

2-chloro-N-[5-(5-cyclopropyltetrazol-1-yl)-2-fluorophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN5O/c13-6-11(20)15-10-5-8(3-4-9(10)14)19-12(7-1-2-7)16-17-18-19/h3-5,7H,1-2,6H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWISFJESDNPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=NN2C3=CC(=C(C=C3)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501145624
Record name Acetamide, 2-chloro-N-[5-(5-cyclopropyl-1H-tetrazol-1-yl)-2-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide

CAS RN

1394041-32-7
Record name Acetamide, 2-chloro-N-[5-(5-cyclopropyl-1H-tetrazol-1-yl)-2-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[5-(5-cyclopropyl-1H-tetrazol-1-yl)-2-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide

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